molecular formula C17H26N4O2S B11068256 Ethyl 4-({[3-(piperazin-1-yl)propyl]carbamothioyl}amino)benzoate

Ethyl 4-({[3-(piperazin-1-yl)propyl]carbamothioyl}amino)benzoate

Cat. No.: B11068256
M. Wt: 350.5 g/mol
InChI Key: ULJUCAJAAGVESL-UHFFFAOYSA-N
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Description

ETHYL 4-({[(3-PIPERAZINOPROPYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a benzoate ester linked to a piperazine moiety through a carbothioyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-({[(3-PIPERAZINOPROPYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoate Ester: The initial step involves the esterification of 4-aminobenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form ethyl 4-aminobenzoate.

    Introduction of the Carbothioyl Group: The next step involves the reaction of ethyl 4-aminobenzoate with carbon disulfide and an appropriate amine, such as 3-piperazinopropylamine, under basic conditions to introduce the carbothioyl group.

    Final Coupling: The final step involves the coupling of the intermediate product with the piperazine moiety to form the desired compound.

Industrial Production Methods

Industrial production methods for ETHYL 4-({[(3-PIPERAZINOPROPYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-({[(3-PIPERAZINOPROPYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

ETHYL 4-({[(3-PIPERAZINOPROPYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 4-({[(3-PIPERAZINOPROPYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-({[(3-MORPHOLINOPROPYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE: Similar structure but with a morpholine ring instead of a piperazine ring.

    ETHYL 4-({[(3-PIPERIDINOPROPYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE: Contains a piperidine ring instead of a piperazine ring.

Uniqueness

ETHYL 4-({[(3-PIPERAZINOPROPYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE is unique due to its specific piperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H26N4O2S

Molecular Weight

350.5 g/mol

IUPAC Name

ethyl 4-(3-piperazin-1-ylpropylcarbamothioylamino)benzoate

InChI

InChI=1S/C17H26N4O2S/c1-2-23-16(22)14-4-6-15(7-5-14)20-17(24)19-8-3-11-21-12-9-18-10-13-21/h4-7,18H,2-3,8-13H2,1H3,(H2,19,20,24)

InChI Key

ULJUCAJAAGVESL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NCCCN2CCNCC2

Origin of Product

United States

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